N3-Cit DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-Cit DCHA (3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid) is an important compound in the field of synthetic chemistry. It is an important precursor for a variety of compounds and drugs, and its synthesis method has been widely studied.
Wirkmechanismus
The mechanism of action of N3-Cit DCHA is not well understood. However, it is believed to act as an inhibitor of several enzymes involved in the synthesis of fatty acids, such as fatty acid synthase and acetyl-CoA carboxylase. Additionally, it is believed to act as an inhibitor of several enzymes involved in the metabolism of carbohydrates, such as glucose-6-phosphate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase.
Biochemical and Physiological Effects
N3-Cit DCHA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce the risk of type 2 diabetes, reduce the risk of obesity, and reduce the risk of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
N3-Cit DCHA is a useful compound for laboratory experiments due to its relatively low cost and ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is toxic and should be handled with care. Additionally, it is a relatively weak inhibitor of enzymes and may not be suitable for certain experiments.
Zukünftige Richtungen
N3-Cit DCHA has many potential applications in the field of synthetic chemistry and drug discovery. For example, it could be used to synthesize new drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antidepressants. Additionally, it could be used to develop new compounds, such as anti-fungal compounds, anti-inflammatory compounds, and antidiabetic compounds. Additionally, it could be used to develop new inhibitors of enzymes, such as fatty acid synthase and acetyl-CoA carboxylase. Finally, it could be used to develop new treatments for a variety of diseases, such as cancer, inflammation, and cardiovascular disease.
Synthesemethoden
N3-Cit DCHA is commonly synthesized from citral, which is a terpene aldehyde found in lemon, orange, and other citrus fruits. The synthesis of N3-Cit DCHA is typically accomplished through a three-step process. First, citral is reacted with ethylmagnesium bromide in the presence of a base, such as potassium tert-butoxide, to form the intermediate 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole. Second, the intermediate is reacted with diethyl carbonate in the presence of a base, such as potassium tert-butoxide, to form the desired product, N3-Cit DCHA. Finally, the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N3-Cit DCHA is widely used in a variety of scientific research applications, such as drug discovery, drug synthesis, and medicinal chemistry. For example, it is used in the synthesis of various drugs, such as the anti-cancer drug paclitaxel, the anti-inflammatory drug celecoxib, and the antidepressant fluoxetine. Additionally, it is used in the synthesis of various compounds, such as the anti-fungal compound ciclopirox, the anti-inflammatory compound ibuprofen, and the antidiabetic compound glimepiride.
Eigenschaften
IUPAC Name |
(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H11N5O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-6(14)9-3-1-2-4(5(12)13)10-11-8/h11-13H,1-10H2;4H,1-3H2,(H,12,13)(H3,7,9,14)/t;4-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFSZNWPCQNEC-VWMHFEHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N6O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.